ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. EF24 is a curcumin derivative, a compound found in turmeric, and has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of genes involved in these pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activity of Akt, a protein kinase involved in cell survival and proliferation. In addition, this compound has been shown to induce the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines, making it a potential therapeutic agent for cancer and other diseases. However, this compound is not very water-soluble, which can make it difficult to use in certain lab experiments.
Future Directions
There are many potential future directions for research involving ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate. One area of research could be the development of this compound analogs with improved water solubility and bioavailability. Another area of research could be the use of this compound in combination with other therapeutic agents to enhance its anticancer and anti-inflammatory properties. This compound could also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, this compound has shown great potential as a therapeutic agent in scientific research, and further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
Ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
IUPAC Name |
ethyl 5-methyl-3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O3/c1-3-22-13(21)5-4(2)18-19-11(5)6-7(14)8(15)9(16)10(17)12(6)20/h20H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLACORWXUTCKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=C(C(=C(C(=C2F)F)F)F)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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